molecular formula C15H11N3O4S B7733070 [(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid

[(5-nitro-1H-benzimidazol-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B7733070
M. Wt: 329.3 g/mol
InChI Key: QPPXRIRVCFLAEM-UHFFFAOYSA-N
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Description

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid is a complex organic compound that features a benzimidazole ring substituted with a nitro group and a sulfanyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable formylating agents.

    Thioether Formation: The sulfanyl group is introduced by reacting the 2-position of the benzimidazole ring with a thiol reagent, such as thiophenol, under basic conditions.

    Acylation: The final step involves the acylation of the sulfanyl group with phenylacetic acid chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for nitration and acylation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 7-positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), typically under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in oxidative stress and inflammation.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as oxidoreductases and proteases, which are involved in cellular oxidative stress and inflammation pathways.

    DNA Interaction: The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to potential anticancer activity.

Comparison with Similar Compounds

(5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid can be compared with other benzimidazole derivatives:

    (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Both compounds have a nitro group on the benzimidazole ring, but the former has a sulfanyl group and a phenylacetic acid moiety, making it more versatile in terms of chemical reactivity and biological activity.

    (5-nitro-1H-benzimidazol-2-yl)sulfanylacetic acid vs. 2-(5-nitro-1H-benzimidazol-2-yl)phenol: The presence of the sulfanyl group in the former compound provides additional sites for chemical modification and potential biological interactions.

Similar Compounds

  • 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
  • 2-(5-nitro-1H-benzimidazol-2-yl)phenol
  • 2-(5-nitro-1H-benzimidazol-2-yl)thioacetic acid

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(20)13(9-4-2-1-3-5-9)23-15-16-11-7-6-10(18(21)22)8-12(11)17-15/h1-8,13H,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPXRIRVCFLAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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